BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: Copper Complex
82640-07-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Einecs 280-007-5

Cat. No.: B15194915

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the copper complex with the
Chemical Abstracts Service (CAS) registry number 82640-07-1, chemically identified as (SP-4-
1)-bis[2-(2-benzothiazolyl-kN3)phenolato-kO]copper. While extensive theoretical and
computational studies on this specific complex are not readily available in the current body of
scientific literature, this document consolidates the existing experimental data, primarily from
crystallographic studies, to serve as a foundational resource. The information presented herein
is crucial for initiating theoretical investigations, understanding its structural properties, and
exploring its potential applications in areas such as catalysis and materials science.

Molecular Structure and Crystallographic Data

The primary source of information for copper complex 82640-07-1 is its crystal structure
analysis, which reveals critical details about its three-dimensional arrangement and bonding
characteristics.

In the solid state, the complex [Cu(C13HsNOS)z] features a copper(ll) ion coordinated by two
bidentate 2-(2-benzothiazolyl)phenolate ligands.[1][2] The coordination occurs through the
nitrogen and oxygen atoms of each ligand, resulting in a distorted tetrahedral geometry around
the central copper atom.[1][2] The dihedral angle between the two N-Cu-O planes is a
significant 45.1(2)°.[1][2]
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The ligands themselves are nearly planar, with small dihedral angles of 4.1(4)° and 5.8(4)°
between the benzothiazole ring systems and the phenol rings.[1][2] The crystal structure is
further stabilized by weak intra- and intermolecular C-H---O hydrogen bonds.[1][2] Additionally,
TI-TT interactions are observed between the aromatic and thiazole rings, with centroid-centroid
distances of 3.626(3) A and 3.873(3) A, which contribute to the formation of a two-dimensional
supramolecular network.[1][2]

Table 1: Crystallographic and Structural Data

Parameter Value

Chemical Formula C26H16CuUN202S2
Molecular Weight 516.07 g/mol
Crystal System Monoclinic
Space Group P2i/c

a 7.8177 (17) A

b 21.195 (5) A

c 12.495 (3) A

a 90°

B 91.077 (2)°

y 90°

Volume 2070.1 (8) As

Z 4

Dihedral Angle (N-Cu-O planes) 45.1 (2)°
Dihedral Angle (benzothiazole-phenol) 4.1 (4)°,5.8 (4)°
TI-TT Interaction Distances 3.626 (3) A, 3.873(3) A

Experimental Protocols
Synthesis of Copper Complex 82640-07-1
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The synthesis of the title complex involves the reaction of 2-(2-hydroxyphenyl)benzothiazole

with a copper(ll) salt in an ethanolic solution. The general procedure is as follows:

Ligand Preparation: A solution of 2-(2-hydroxyphenyl)benzothiazole (1.0 mmol) is prepared
in ethanol (15 mL).

Basification: A 1N NaOH solution is slowly added to the ligand solution at room temperature
until a pH of 8 is reached. The mixture is stirred for 6 hours.

Complexation: A solution of Cu(NOs)2-:3H20 (0.50 mmol) in ethanol (15 mL) is added to the
reaction mixture.

Reaction: The mixture is stirred for 24 hours at room temperature.

Isolation: The solvent is removed to isolate the product as a dark green powder.

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by the slow
evaporation of a concentrated solution of the complex in dichloromethane at room
temperature.[2]

X-ray Crystallographic Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection: A Bruker SMART CCD area-detector diffractometer was used for data
collection with Mo Ka radiation (A = 0.71073 A).

Absorption Correction: A multi-scan absorption correction was applied using SADABS.

Structure Solution and Refinement: The structure was solved by direct methods and refined
by full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically.
Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations
Experimental Workflow: Synthesis and Crystallographic
Analysis
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Synthesis and Crystallographic Analysis Workflow
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Caption: Workflow for the synthesis and structural analysis of the copper complex.
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Conclusion and Future Directions

The available data on copper complex 82640-07-1 is currently limited to its synthesis and solid-
state structure. While this information is valuable, it represents a starting point for a more in-
depth understanding of its properties and potential applications. There is a clear need for
theoretical studies, such as those employing Density Functional Theory (DFT), to elucidate its
electronic structure, spectroscopic properties, and reactivity. Such computational investigations
could provide insights into its potential as a catalyst, its role in biological systems, or its utility in
the development of new materials. Researchers are encouraged to build upon the foundational
experimental work summarized in this guide to explore the theoretical aspects of this intriguing
copper complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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